4-cyano-N-(4-phenylthiazol-2-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine thiazole and sulfonamide, groups with known antibacterial activity, have been synthesized . The synthesis of N-(4-phenylthiazol-2-yl)cinnamamide derivatives has also been reported .Molecular Structure Analysis
The molecular structure of “4-cyano-N-(4-phenylthiazol-2-yl)benzamide” is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied . For example, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have been investigated for their antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine .Scientific Research Applications
Chemical Synthesis and Properties
Research has demonstrated innovative pathways for synthesizing benzamide derivatives, revealing the chemical versatility and potential for generating complex molecules. For instance, Sączewski et al. (2006) provided experimental evidence for the rearrangement of benzoyl cyanide into corresponding isocyanide, leading to the formation of complex benzamide compounds through trimerization processes. This study underscores the intricate chemical reactions that can yield various benzamide derivatives, including those related to "4-cyano-N-(4-phenylthiazol-2-yl)benzamide" (Sączewski, Gdaniec, & Brzozowski, 2006).
Biological Activities and Applications
The biological activities of benzamide derivatives extend to anticancer evaluations, with complexes showing promising results in vitro against cancer cell lines. Rizk, Emara, & Mahmoud (2021) synthesized new metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide, showing significant toxicity against human colon carcinoma cells. This suggests the potential therapeutic applications of such compounds in cancer treatment, highlighting the importance of benzamide derivatives in medicinal chemistry (Rizk, Emara, & Mahmoud, 2021).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been reported to exhibit a wide range of biological activities . They are known to interact with various biological targets, including enzymes and receptors, to exert their effects.
Mode of Action
For instance, some thiazole derivatives have been reported to inhibit the phosphorylation of certain proteins, thereby blocking specific cellular processes .
Biochemical Pathways
For instance, some thiazole derivatives have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can greatly influence their bioavailability .
Result of Action
Thiazole derivatives have been reported to exert a variety of effects at the molecular and cellular levels, including antimicrobial, antifungal, anti-inflammatory, antitumor, and cytotoxic effects .
Action Environment
For instance, certain thiazole derivatives have been reported to form more stable amorphous films upon thermal evaporation, which is important for their application in organic light-emitting diodes (OLEDs) .
Future Directions
properties
IUPAC Name |
4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3OS/c18-10-12-6-8-14(9-7-12)16(21)20-17-19-15(11-22-17)13-4-2-1-3-5-13/h1-9,11H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKRVMADZUYKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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